![molecular formula C20H14N2O6S B2659266 methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-11-9](/img/structure/B2659266.png)

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

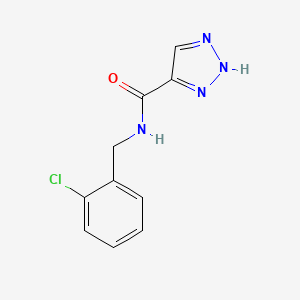

The compound “methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), an amino group (-NH2), a methyl ester group (-COOCH3), and a thiochromeno[4,3-b]pyran ring system. The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a thiochromeno[4,3-b]pyran ring system, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring system is substituted with a nitrophenyl group, an amino group, and a methyl ester group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amino group under certain conditions, or the methyl ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group might make the compound more reactive, while the methyl ester group could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Analysis

One-Pot Synthesis

This compound is part of a class of chemicals that can be synthesized through one-pot procedures, demonstrating the efficiency and versatility of these methods in producing complex molecules. For instance, a one-pot synthesis strategy was employed to create tetrasubstituted thiophenes, showcasing the potential for efficient synthesis of similar compounds (S. N. Sahu et al., 2015).

Crystal Structure Determination

Detailed structural analysis through X-ray crystallography has been conducted for molecules within this chemical family, providing insights into their molecular geometry and confirming their synthesized structures (Xiang-Shan Wang et al., 2005).

Corrosion Inhibition

Industrial Applications

Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors, which are crucial for protecting metals in industrial processes. Research has shown that certain derivatives can offer significant protection against corrosion, highlighting their potential industrial applications (P. Dohare et al., 2017).

Quantum Chemical Studies

Theoretical Characterization

DFT (Density Functional Theory) calculations and quantum chemical studies have been used to analyze the molecular structure and interactions of pyran derivatives. These studies provide a deeper understanding of the molecule's electronic structure and potential interactions, which are valuable for designing new materials and drugs (Bushra Chowhan et al., 2020).

Antimicrobial and Antifungal Activities

Biological Applications

Research into the antimicrobial and antifungal activities of pyran derivatives has shown promising results. These compounds have been evaluated for their potential to act against various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Ajmal R. Bhat et al., 2015).

properties

IUPAC Name |

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6S/c1-27-19(23)16-14(10-5-4-6-11(9-10)22(25)26)15-17(28-18(16)21)12-7-2-3-8-13(12)29-20(15)24/h2-9,14H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOLYYIJYWTSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)

![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)

![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)

![1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2659201.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)

![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)